molecular formula C15H13ClO2 B1609786 3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 884323-17-5

3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1609786
CAS RN: 884323-17-5
M. Wt: 260.71 g/mol
InChI Key: WNPIQYRMRNJDCX-UHFFFAOYSA-N
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Description

3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CMBCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 273.6 g/mol and a melting point of 152-154°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. CMBCA is commonly used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent probe for the detection of biological molecules.

Scientific Research Applications

Organic Synthesis

2-chloro-4-(3,5-dimethylphenyl)benzoic Acid: is a valuable intermediate in organic synthesis. Its benzoic acid moiety and chloro-substituent make it a versatile precursor for various organic reactions. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, which can be further modified to create complex molecules for pharmaceuticals or materials science .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize novel drug candidates. The presence of a biphenyl system is common in many drug molecules due to its ability to interact with biological targets. The chloro and carboxylic acid groups can be leveraged to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer agents .

Polymer Chemistry

The carboxylic acid group of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid can be used to create polymers. By reacting with various alcohols or amines, it can form esters or amides, which serve as monomers for polymerization. These polymers could have applications in creating new materials with specific mechanical or chemical properties .

Catalysis

This compound can act as a ligand for transition metals, forming complexes that are useful in catalysis. The biphenyl structure can provide rigidity to the complex, enhancing the selectivity and efficiency of the catalytic process. Such catalysts could be used in reactions like hydrogenation, carbon-carbon bond formation, or oxidation .

Material Science

In material science, 2-chloro-4-(3,5-dimethylphenyl)benzoic Acid can be used to synthesize organic semiconductors. The biphenyl core is a common motif in organic electronic materials due to its ability to facilitate charge transport. Derivatives of this compound could be used in the production of OLEDs or organic photovoltaic cells .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It can help in the calibration of equipment and serve as a reference compound for the quantification of similar molecules in complex mixtures .

Environmental Science

Derivatives of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid can be explored for their potential use in environmental remediation. For example, they could be used to create absorbents for the removal of pollutants from water or air .

Agrochemistry

In agrochemistry, this compound could be modified to develop new pesticides or herbicides. The biphenyl structure is often found in molecules that interact with biological systems, which can be exploited to control pests or weeds in agricultural settings .

properties

IUPAC Name

2-chloro-4-(3,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIQYRMRNJDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469025
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(3,5-dimethylphenyl)benzoic Acid

CAS RN

884323-17-5
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid

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